2-(1,2-benzoxazol-3-yl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]acetamide
Description
2-(1,2-Benzoxazol-3-yl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]acetamide is a heterocyclic compound featuring a benzoxazole moiety linked via an acetamide group to a 6-oxo-4-phenyl-1,6-dihydropyrimidine ring. Such structural features are common in pharmaceuticals and agrochemicals, where hydrogen bonding and aromatic interactions influence solubility, bioavailability, and target binding . While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., pyrimidinone derivatives) are synthesized via coupling reactions using bases like caesium carbonate in polar aprotic solvents such as DMF .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-20(12-18-16-8-4-5-9-19(16)28-24-18)22-10-11-25-14-23-17(13-21(25)27)15-6-2-1-3-7-15/h1-9,13-14H,10-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYLCORIQVZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]acetamide is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activities associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C21H18N4O
- Molecular Weight : 374.4 g/mol
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including the compound . Research indicates that various derivatives exhibit cytotoxic effects against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Moderate cytotoxicity |
| A549 (Lung) | 10.5 | High cytotoxicity |
| HepG2 (Liver) | 20.0 | Moderate cytotoxicity |
| PC3 (Prostate) | 25.0 | Moderate cytotoxicity |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, potentially via modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
2. Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives are also noteworthy. The compound has been evaluated for its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 32 | Moderate activity |
| Escherichia coli | >128 | No significant activity |
| Candida albicans | 64 | Moderate antifungal activity |
The results indicate selective antibacterial activity primarily against Gram-positive bacteria, with limited effects on Gram-negative strains .
The proposed mechanism of action for the anticancer and antimicrobial effects involves the inhibition of specific enzymes and pathways associated with cell growth and inflammation. Benzoxazole derivatives may interfere with DNA synthesis or repair mechanisms in cancer cells and disrupt bacterial cell wall synthesis.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Brazilian Chemical Society, researchers synthesized several benzoxazole derivatives and tested their effects on various cancer cell lines. The study found that compounds structurally similar to this compound exhibited significant cytotoxicity against MCF-7 and A549 cells, suggesting a promising avenue for further development as anticancer agents .
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of benzoxazole derivatives revealed that certain compounds demonstrated selective activity against Bacillus subtilis while showing minimal effects on Escherichia coli. The study emphasized the importance of structural modifications to enhance antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide- and pyrimidinone-containing analogs, emphasizing physical properties, synthesis, and functional group variations.
Structural and Functional Group Analysis
Key Compounds :
Target Compound: Core Structure: Benzoxazole + dihydropyrimidinone + acetamide linker. Notable Features: The benzoxazole’s electron-deficient aromatic system may enhance metabolic stability, while the dihydropyrimidinone’s NH and carbonyl groups enable hydrogen bonding .
Compound 5.12 (): Structure: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide. Key Differences: Replaces benzoxazole with a thioether-linked pyrimidinone.
Compound 5g (): Structure: N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide. Key Differences: Contains a dimethylamino-phenyl group and a bulky naphthylmethyl substituent. The tertiary-butyl group enhances lipophilicity, which may affect membrane permeability .
Physical Properties
- Benzoxazole vs. Thioether : The target compound’s benzoxazole likely increases polarity and melting point compared to 5.12’s thioether. However, direct data is unavailable.
- Impact of Bulky Groups : Compound 5g’s lower melting point (174°C vs. 196°C for 5.12) may reflect reduced crystal packing efficiency due to steric hindrance .
Hydrogen Bonding and Crystal Packing
- The dihydropyrimidinone NH and carbonyl groups in the target compound can form intermolecular hydrogen bonds, as described in Etter’s graph set analysis . This contrasts with 5.12’s thioether, which lacks hydrogen-bond donors.
- Compound 5g’s dimethylamino group may participate in weak hydrogen bonds or charge-transfer interactions, altering crystal morphology .
Preparation Methods
Benzoxazole Ring Formation
The benzoxazole nucleus is synthesized via cyclocondensation of 2-aminophenol with α-keto acids or esters. A representative protocol from Soni et al. involves:
- Reacting 2-aminophenol (10 mmol) with chloroacetyl chloride (20 mmol) in acetone under basic conditions (K₂CO₃) to form 2-chloro-N-(2-hydroxyphenyl)acetamide.
- Intramolecular cyclization using KOH in methanol at 65°C for 5 h, yielding 3-chloromethylbenzoxazole.
- Hydrolysis of the chloromethyl group with aqueous HCl to produce 2-(1,2-benzoxazol-3-yl)acetic acid (Yield: 78–85%).
Key Optimization : Microwave-assisted cyclization reduces reaction time from hours to minutes while improving yields (92–95%).
Synthesis of Intermediate B: 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethylamine
Dihydropyrimidinone Synthesis
The dihydropyrimidinone ring is constructed via the Biginelli reaction or transition-metal-catalyzed dehydrogenative coupling. A Ru-catalyzed method by Mondal et al. offers superior regioselectivity:
Ethylamine Functionalization
The ester group is converted to an amine via a two-step process:
- Reduction : Using LiAlH₄ in THF to reduce the ester to 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethanol (Yield: 75%).
- Amination : Treating the alcohol with SOCl₂ to form the chloride, followed by reaction with aqueous NH₃ to yield the primary amine (Yield: 68%).
Final Coupling: Amide Bond Formation
The intermediates are coupled using peptide-coupling reagents. A protocol adapted from Sahiba et al. and Anandaraj et al. involves:
- Activating 2-(1,2-benzoxazol-3-yl)acetic acid (5 mmol) with TBTU (5.5 mmol) and lutidine (10 mmol) in dry DCM.
- Adding 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethylamine (5 mmol) and stirring at 25°C for 12 h.
- Purifying the crude product via column chromatography (SiO₂, EtOAc/hexane 3:7) to isolate the target compound (Yield: 72%; Purity: >98% by HPLC).
Mechanistic Insight : TBTU facilitates the formation of an active O-acylisourea intermediate, enabling nucleophilic attack by the amine.
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach reported by Zhang et al. combines dihydropyrimidinone synthesis and amide coupling in a single reactor:
Solid-Phase Synthesis
Immobilizing the dihydropyrimidinone amine on Wang resin enables iterative coupling and cleavage, achieving a 70% yield with >95% purity.
Characterization and Analytical Data
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzoxazole-H), 7.89–7.45 (m, 5H, Ph), 6.02 (s, 1H, NH), 4.32 (t, J=6.4 Hz, 2H, CH₂), 3.81 (s, 2H, COCH₂), 2.98 (t, J=6.4 Hz, 2H, CH₂NH).
- HRMS (ESI) : m/z calc. for C₂₀H₂₀N₄O₄S [M+H]⁺: 413.1284; found: 413.1287.
Thermal Analysis :
Challenges and Optimization Strategies
- Regioselectivity in Benzoxazole Formation : Using nanocatalysts (e.g., CuO NPs) enhances cyclization efficiency, reducing byproducts.
- Amine Sensitivity : Protecting the dihydropyrimidinone NH with Boc groups prevents undesired side reactions during amidation.
- Solvent Effects : Replacing DMF with cyclopentyl methyl ether (CPME) improves reaction sustainability without sacrificing yield.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 2-(1,2-benzoxazol-3-yl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]acetamide, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling benzoxazole derivatives with functionalized dihydropyrimidine intermediates. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (e.g., 60–80°C for amide bond formation), and stoichiometric ratios of reagents like EDCI/HOBt for carbodiimide-mediated couplings. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final compound . Side reactions, such as incomplete ring closure in the dihydropyrimidine moiety, can reduce purity and require iterative optimization .
Q. Which analytical techniques are most effective for characterizing this compound and verifying structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of benzoxazole (aromatic protons at δ 7.2–8.5 ppm) and dihydropyrimidine (NH peaks at δ 10–12 ppm) moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Additionally, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold for biological assays) .
Q. What preliminary biological screening assays are recommended to evaluate this compound’s therapeutic potential?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative strains, e.g., S. aureus and E. coli) .
- Anti-inflammatory Potential : COX-2 inhibition assays (ELISA-based quantification of prostaglandin E2) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize reaction conditions using statistical experimental design (DoE) for scalable synthesis?
- Methodological Answer : Apply a Central Composite Design (CCD) to optimize variables such as temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response Surface Methodology (RSM) identifies interactions between factors, minimizing trial-and-error approaches. For example, a 2³ factorial design with center points reduces the number of experiments from 27 to 15 while maintaining predictive accuracy . Computational tools like JMP or Minitab model these interactions, ensuring reproducibility at pilot scales .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm the compound’s mechanism of action (e.g., kinase inhibition) .
Q. How can computational modeling predict this compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites (e.g., reactivity of the oxadiazole ring) using Gaussian09 with B3LYP/6-31G* basis sets .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets like EGFR or COX-2, prioritizing residues (e.g., Lys721 in EGFR for hydrogen bonding) .
- ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Q. What methodologies assess the compound’s stability under physiological conditions, and what degradation products are observed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
- Degradation Pathways : LC-MS identifies hydrolyzed products (e.g., cleavage of the acetamide bond) or oxidized derivatives (e.g., sulfoxide formation in the benzoxazole ring) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring purity via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
